Cas no 25376-93-6 (Atalantin)

Atalantin structure
Atalantin structure
Product Name:Atalantin
Numero CAS:25376-93-6
MF:C27H32O9
MW:500.537589073181
CID:256260
Update Time:2024-02-29

Atalantin Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,3-[(1S,3aS,4aR,4bS,5R,6aR,9aS,9bR,11aS)-1-(3-furanyl)dodecahydro-5-hydroxy-4b,7,7,11a-tetramethyl-3,6-dioxofuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9a(9H)-yl]-,methyl ester, (2Z)-
    • 7-Deoxo-4-deoxy-4,19-epoxy-7β-hydroxy-6-oxoobacunoic acid methyl ester
    • 2-Propenoic acid,3-[1-(3-furanyl)dodecahydro-5-hydroxy-4b,7,7,11a-tetramethyl-3,6-dioxofuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9a
    • 2-Propenoicacid,(1S,3aS,4aR,4bS,5S,6aR,9aS,9bR,11aS)-3-[1-(3-furanyl)dodecahydro-5-hydroxy-4b,7,7,11a-tetramethyl-3,6-dioxofuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9a(9H)-yl]-,methyl ester, (2Z)- (9CI)
    • Atalantin (8CI)
    • Obacunoic acid,7-deoxo-4-deoxy-4,19-epoxy-7-hydroxy-6-oxo-, methyl ester, (7b)-
    • Atalantin
    • CID 101593045
    • 2-Propenoic acid, 3-[(1S,3aS,4aR,4bS,5R,6aR,9aS,9bR,11aS)-1-(3-furanyl)dodecahydro-5-hydroxy-4b,7,7,11a-tetramethyl-3,6-dioxofuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9a(9H)-yl]-, methyl ester, (2Z)-
    • (+)-Atalantin
    • Inchi: 1S/C27H32O9/c1-23(2)18-17(29)19(30)25(4)15(26(18,13-34-23)10-7-16(28)32-5)6-9-24(3)20(14-8-11-33-12-14)35-22(31)21-27(24,25)36-21/h7-8,10-12,15,18-21,30H,6,9,13H2,1-5H3/b10-7+/t15-,18-,19-,20-,21+,24-,25-,26-,27+/m0/s1
    • Chiave InChI: KJSXPAGGMDDLNZ-GTEATVJDSA-N
    • Sorrisi: O1[C@@H]2C(=O)O[C@@H](C3=COC=C3)[C@]3(C)CC[C@@H]4[C@]5(/C=C/C(=O)OC)COC(C)(C)[C@@H]5C([C@@H]([C@@]4(C)[C@]132)O)=O

Proprietà calcolate

  • Massa esatta: 500.205
  • Massa monoisotopica: 500.205
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 4
  • Complessità: 1050
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 125
  • XLogP3: 1.646

Proprietà sperimentali

  • Densità: 1.37±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 669.0±55.0 °C(Predicted)
  • pka: 12.18±0.70(Predicted)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd